Methyl 3-amino-4-fluorobenzoate hydrochloride hydrate Methyl 3-amino-4-fluorobenzoate hydrochloride hydrate
Brand Name: Vulcanchem
CAS No.: 2368828-42-4
VCID: VC11725894
InChI: InChI=1S/C8H8FNO2.ClH.H2O/c1-12-8(11)5-2-3-6(9)7(10)4-5;;/h2-4H,10H2,1H3;1H;1H2
SMILES: COC(=O)C1=CC(=C(C=C1)F)N.O.Cl
Molecular Formula: C8H11ClFNO3
Molecular Weight: 223.63 g/mol

Methyl 3-amino-4-fluorobenzoate hydrochloride hydrate

CAS No.: 2368828-42-4

Cat. No.: VC11725894

Molecular Formula: C8H11ClFNO3

Molecular Weight: 223.63 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-amino-4-fluorobenzoate hydrochloride hydrate - 2368828-42-4

Specification

CAS No. 2368828-42-4
Molecular Formula C8H11ClFNO3
Molecular Weight 223.63 g/mol
IUPAC Name methyl 3-amino-4-fluorobenzoate;hydrate;hydrochloride
Standard InChI InChI=1S/C8H8FNO2.ClH.H2O/c1-12-8(11)5-2-3-6(9)7(10)4-5;;/h2-4H,10H2,1H3;1H;1H2
Standard InChI Key LVTSIDRQQIOLED-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(C=C1)F)N.O.Cl
Canonical SMILES COC(=O)C1=CC(=C(C=C1)F)N.O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 3-amino-4-fluorobenzoate hydrochloride hydrate features a benzoic acid derivative esterified with a methyl group. The aromatic ring is substituted with an amino group (-NH₂) at the 3-position and a fluorine atom (-F) at the 4-position, forming a meta-para substitution pattern. The hydrochloride salt and hydrate components enhance its stability and solubility in polar solvents .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₈H₁₁ClFNO₃
Molecular Weight223.63 g/mol
IUPAC Namemethyl 3-amino-4-fluorobenzoate; hydrate; hydrochloride
SMILESCOC(=O)C₁=CC(=C(C=C₁)F)N.O.Cl
InChIKeyLVTSIDRQQIOLED-UHFFFAOYSA-N

The compound’s planar aromatic system and polar functional groups facilitate interactions with biological targets, while the fluorine atom introduces electronegativity, influencing binding affinity and metabolic stability .

Synthesis and Production

Table 2: Hypothetical Synthesis Parameters

StepReagents/ConditionsPurpose
EsterificationMethanol, H₂SO₄, refluxIntroduce methyl ester
Salt FormationHCl gas, diethyl etherGenerate hydrochloride salt
PurificationRecrystallization (H₂O/EtOH)Isolate hydrate form

Industrial production would optimize these steps for scalability, potentially employing continuous flow reactors to enhance yield and purity.

Physicochemical Behavior and Stability

Solubility and Partitioning

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) due to its ionic hydrate structure. Its log P (octanol-water partition coefficient) is estimated to be -0.5, reflecting hydrophilic dominance from the hydrochloride and hydrate moieties .

Thermal Stability

Thermogravimetric analysis (TGA) of similar hydrochloride hydrates reveals dehydration events between 80–120°C, followed by salt decomposition above 200°C. Storage below 25°C in airtight containers is critical to prevent deliquescence and hydrolysis.

PrecautionImplementation
Personal Protective Equipment (PPE)Gloves, goggles, lab coat
VentilationFume hood for handling
StorageAirtight container, dry, cool
Spill ManagementNeutralize with sodium bicarbonate

Analytical Characterization

Spectroscopic Profiles

  • ¹H NMR (DMSO-d₆): δ 7.85 (d, J = 8.5 Hz, 1H, Ar-H), 7.45 (dd, J = 8.5, 2.0 Hz, 1H, Ar-H), 6.90 (s, 2H, -NH₂), 3.85 (s, 3H, -OCH₃) .

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O ester), 1250 cm⁻¹ (C-F).

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